4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol
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Overview
Description
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol is a complex organic compound that features a phenol group attached to a bis(indolyl)methyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol typically involves the reaction of indole derivatives with benzaldehyde derivatives under acidic conditions. One common method includes the use of p-toluenesulfonic acid as a catalyst in toluene, which facilitates the formation of the bis(indolyl)methyl structure . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as Amberlite IRA-400 Cl resin, can also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of Lewis acids like aluminum chloride or boron trifluoride.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, quinone derivatives, and hydroquinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an antagonist of the orphan nuclear receptor Nur77 (NR4A1, TR3), which plays a role in regulating cell growth and apoptosis.
Pathways Involved: It induces reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(1H-indol-3-yl)methyl]phenol
- 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol
- 4-[bis(2-ethyl-1H-indol-3-yl)methyl]phenol
Uniqueness
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with the orphan nuclear receptor Nur77 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O/c38-26-21-19-23(20-22-26)31(32-27-15-7-9-17-29(27)36-34(32)24-11-3-1-4-12-24)33-28-16-8-10-18-30(28)37-35(33)25-13-5-2-6-14-25/h1-22,31,36-38H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLFNHYKEQMKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=C(C=C4)O)C5=C(NC6=CC=CC=C65)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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